6,7-Dimethoxyquinoline-3-carbonitrile

Description

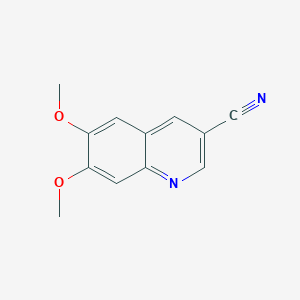

6,7-Dimethoxyquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with methoxy groups at positions 6 and 7 and a nitrile group at position 2. It serves as a critical scaffold in medicinal chemistry, particularly in kinase inhibitor development. Its structural features enable dual hydrogen bonding with kinase hinge regions, enhancing target binding affinity . The compound has shown promise in inhibiting epidermal growth factor receptor (EGFR) kinase, with demonstrated activity against cancer cell lines overexpressing EGFR or HER-2 . Derivatives of this scaffold have also been explored for antibacterial applications, notably against Staphylococcus aureus .

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

6,7-dimethoxyquinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-4-9-3-8(6-13)7-14-10(9)5-12(11)16-2/h3-5,7H,1-2H3 |

InChI Key |

BPOVRKHDPWHCSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Quinazoline-Based Analogs (e.g., Erlotinib)

Quinazolines, such as erlotinib, share a similar mechanism of EGFR kinase inhibition via hinge-region interactions. However, 6,7-dimethoxyquinoline-3-carbonitrile derivatives exhibit distinct pharmacodynamic and toxicity profiles:

- Toxicity (CHI Scores): Compound 28 (4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile) showed a comparable cellular health index (CHI) to erlotinib, despite differences in substitution patterns . In contrast, 7-position halogenated analogs (e.g., chloro substitution in compound 30) reduced CHI by 10%, while bromo and iodo derivatives increased CHI by up to 100% .

- Kinase Inhibition: The quinoline scaffold maintains EGFR inhibition potency comparable to quinazolines (IC50 = 4.1 µM for compound 22 against U-CH1 cells) . Removal of the 7-methoxy group (compound 23) reduced activity fivefold, highlighting the importance of the 6,7-dimethoxy motif .

Isoquinoline Derivatives

Isoquinoline analogs, such as pyrido[2,1-a]isoquinoline-1-carbonitriles, demonstrate divergent biological roles. For example:

- Antimicrobial Activity: 4-Piperazinylquinoline derivatives (e.g., compound 5k) exhibited potent antibacterial activity against S. aureus (MIC = 2 µg/mL), attributed to enhanced solubility and target binding via the piperazinyl-benzoyl substituent .

- Synthetic Flexibility: Isoquinoline derivatives often require complex cyclization steps (e.g., using piperidine in ethanol), whereas this compound synthesis is more streamlined, involving thermal cyclization of dialkoxyanilines .

3-Cyanoquinoline Derivatives with Varying Substituents

Substituent position and electronic properties significantly influence toxicity and efficacy:

- 6-Position Methylsulfone:

- 7-Position Methoxy vs. Halogens:

Key Data Tables

Table 1. Toxicity and Kinase Inhibition Profiles of Selected Analogs

Table 2. Electronic Effects of Substituents on CHI Scores

Research Findings and Implications

- Structural Insights: The 3-cyano group in 6,7-dimethoxyquinoline derivatives displaces a water molecule in the EGFR kinase active site, directly interacting with Thr 830, a mechanism distinct from quinazolines that retain water-mediated hydrogen bonding .

- Therapeutic Potential: Derivatives with 4-piperazinyl substitutions exhibit dual applicability in oncology (EGFR inhibition) and infectious disease (antibacterial activity), underscoring scaffold versatility .

- Toxicity Optimization: Methoxy groups at positions 6 and 7 balance efficacy and safety, whereas halogenation at position 7 introduces trade-offs between potency and cellular toxicity .

Preparation Methods

Key Steps and Conditions

-

Anilino-methylene malonate formation :

-

Cyclization :

-

Chlorination :

Characterization Data for 8 :

-

¹H NMR (DMSO-d₆) : δ 8.57 (d, J = 5.1 Hz, 1H), 7.40–7.32 (m, 2H), 4.04 (s, 6H).

-

ESI-MS : m/z 224.13 [M+H]⁺.

Multicomponent Reactions (MCRs): One-Pot Efficiency

MCRs offer atom-economic pathways to access quinoline-3-carbonitriles. A representative example involves the Knoevenagel-Michael-cyclization cascade:

Three-Component Synthesis

-

Reactants :

-

3,4-Dimethoxybenzaldehyde (1.2 eq),

-

Malononitrile (1.0 eq),

-

1-Tetralone (1.0 eq),

-

Ammonium acetate (1.5 eq).

-

-

Conditions :

-

Reflux in toluene with acetic acid (5 mol%) for 5 hours.

-

-

Mechanism :

-

Knoevenagel condensation forms arylidenemalononitrile.

-

Michael addition to 1-tetralone generates a dihydroquinoline intermediate.

-

Aromatization via elimination yields 6,7-dimethoxyquinoline-3-carbonitrile derivatives.

-

Representative Product Data:

-

Compound 8 :

-

¹H NMR (CDCl₃) : δ 2.66–2.77 (m, 4H), 3.91 (s, 3H), 5.21 (brs, 2H).

-

IR (KBr) : 3444, 2208, 1603 cm⁻¹.

-

Intramolecular Friedel-Crafts acylation enables the introduction of methoxy groups post-cyclization. A notable approach involves:

Synthesis of 9,10-Dimethoxybenzo oxepino[3,4-b]quinolin-13(6H)-ones

-

Williamson Ether Synthesis :

-

Hydrolysis and Cyclization :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Gould-Jacbs Cyclization | 3,4-Dimethoxyaniline | Cyclization, Chlorination | 86–94 | High yield, scalability | Requires high-temperature steps |

| Multicomponent Reaction | Aldehydes, Malononitrile | Knoevenagel-Michael cascade | 70–85 | Atom economy, one-pot efficiency | Limited substrate scope |

| Friedel-Crafts Acylation | Bromomethylquinoline derivatives | Etherification, Cyclization | 75–90 | Versatile functionalization | Multi-step purification |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-Dimethoxyquinoline-3-carbonitrile, and what catalysts or solvents are typically employed?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using precursors like chloro-substituted isoquinolines. For example, in the synthesis of structurally similar compounds (e.g., 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile), CuCN in DMSO at 140°C facilitates cyano-group introduction via metal-mediated substitution . Solvents like DMSO or dioxane are preferred for their high polarity and thermal stability. Catalysts such as t-buXPhos may enhance reaction efficiency, though yields can vary (e.g., 27–38% in analogous reactions) .

Q. How is this compound characterized for structural confirmation and purity assessment?

- Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methoxy-group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and methoxy groups . Elemental analysis further corroborates purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Methodological Answer : Low yields (e.g., 27% in cyanation reactions ) often arise from side reactions or incomplete substitution. Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuCN) may enhance selectivity .

- Temperature Control : Stepwise heating (e.g., 100°C to 140°C) minimizes decomposition .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO stabilize intermediates but may require inert atmospheres to prevent oxidation .

Q. What structural modifications of this compound enhance its bioactivity, and how are these derivatives evaluated pharmacologically?

- Methodological Answer : Key modifications include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., thiophene) to modulate electronic properties and binding affinity .

- Derivatization : Amidation or alkylation at the 3-carbonitrile position to improve solubility or target engagement .

- Biological Evaluation : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with SAR analysis linking substituents to potency .

Q. What analytical challenges arise in assessing the stability and degradation products of this compound under varying storage conditions?

- Methodological Answer : Stability studies require:

- Forced Degradation : Exposure to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of nitrile to amide) .

- HPLC-MS Monitoring : Reversed-phase chromatography with mass detection tracks degradation products and quantifies purity loss .

- Storage Optimization : Recommendations include airtight containers, desiccants, and storage at −20°C for long-term stability .

Contradictions and Limitations in Current Evidence

- Synthetic Yields : reports low yields (27–38%) for analogous compounds, suggesting inherent inefficiencies in cyanation or substitution steps.

- Bioactivity Data : While highlights antimicrobial potential, no direct data on this compound itself are provided, necessitating extrapolation from structural analogs.

Excluded Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.